An In-depth Technical Guide to 2-Carboethoxyphenyl Cyclobutyl Ketone
An In-depth Technical Guide to 2-Carboethoxyphenyl Cyclobutyl Ketone
Introduction: Unveiling a Versatile Scaffold
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and beneficial physicochemical properties is relentless. 2-Carboethoxyphenyl cyclobutyl ketone, also known as ethyl 2-(cyclobutanecarbonyl)benzoate, emerges as a compound of significant interest. This molecule incorporates a cyclobutyl ketone moiety, a structural motif increasingly recognized for its ability to enhance pharmacological properties such as metabolic stability and binding affinity.[1] Its strategic placement on a phenyl ring, ortho to a carboethoxy group, presents a unique chemical architecture ripe for exploration as a versatile building block in the synthesis of complex organic molecules and potential pharmaceutical agents.
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-carboethoxyphenyl cyclobutyl ketone, grounded in established chemical principles and supported by available data.
Core Chemical Identity and Physicochemical Profile
Understanding the fundamental properties of a molecule is the bedrock of its application in research and development. While extensive experimental data for 2-carboethoxyphenyl cyclobutyl ketone is not widely published, we can compile its core identifiers and predict certain properties based on its structure and data from closely related analogues.
Nomenclature and Identifiers:
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Systematic Name: Ethyl 2-(cyclobutanecarbonyl)benzoate
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Common Name: 2-Carboethoxyphenyl cyclobutyl ketone
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CAS Number: 898790-52-8
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Molecular Formula: C₁₄H₁₆O₃
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Molecular Weight: 232.28 g/mol
Physicochemical Data Summary:
The following table summarizes key physicochemical properties. It is important to note that where specific experimental data for the 2-isomer is unavailable, values are derived from data for the isomeric 4-carboethoxyphenyl cyclobutyl ketone and the parent compound, cyclobutyl phenyl ketone, to provide a scientifically reasoned estimation.
| Property | Value (or Estimated Value) | Source / Analogue |
| Physical State | Expected to be a liquid or low-melting solid at STP | Analogy |
| Boiling Point | > 300 °C (estimated) | Based on 4-isomer (368.2 °C at 760 mmHg)[2] |
| Density | ~1.1 g/cm³ (estimated) | Based on 4-isomer (1.147 g/cm³)[2] |
| Solubility | Miscible with most organic solvents; sparingly soluble in water | General properties of aromatic esters/ketones[3] |
| Refractive Index | ~1.5 (estimated) | Based on Cyclobutyl phenyl ketone (1.547)[4] and 4-isomer (1.55)[2] |
Synthesis and Mechanistic Considerations
The synthesis of 2-carboethoxyphenyl cyclobutyl ketone can be approached through several established organic chemistry transformations. The most direct and industrially scalable method is the Friedel-Crafts acylation of ethyl benzoate.
Primary Synthetic Pathway: Friedel-Crafts Acylation
The Friedel-Crafts acylation involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[5][6] In this case, ethyl benzoate serves as the aromatic substrate, and cyclobutanecarbonyl chloride is the acylating agent. A Lewis acid, typically aluminum chloride (AlCl₃), is required as a catalyst.[7]
Causality in Experimental Design:
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Choice of Substrate and Reagent: Ethyl benzoate is a readily available starting material.[8] Cyclobutanecarbonyl chloride can be prepared from cyclobutanecarboxylic acid.
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Catalyst: Aluminum chloride is a powerful Lewis acid that effectively generates the highly electrophilic acylium ion from the acyl chloride. A stoichiometric amount is often necessary as both the reactant and product can complex with the catalyst.[6]
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Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to dissolve the reactants and facilitate the reaction while remaining stable under the reaction conditions.
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Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to drive the reaction to completion. This helps to minimize the formation of side products.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Materials:
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Ethyl benzoate
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Cyclobutanecarbonyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (1M aqueous solution)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. The suspension is cooled to 0 °C in an ice bath.
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Acylium Ion Formation: A solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
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Acylation: A solution of ethyl benzoate (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Workup: The reaction mixture is slowly poured into a flask containing crushed ice and 1M HCl to quench the reaction and decompose the aluminum complexes. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.
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Purification: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
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Isolation: The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-carboethoxyphenyl cyclobutyl ketone.
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of 2-Carboethoxyphenyl cyclobutyl ketone.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-carboethoxyphenyl cyclobutyl ketone is dictated by its three key structural features: the aromatic ketone, the ethyl ester, and the ortho-relationship between these two functional groups.
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Ketone Moiety: The carbonyl group of the cyclobutyl ketone can undergo a wide range of standard ketone reactions. These include reduction to a secondary alcohol (using agents like NaBH₄), reductive amination to form amines, and Wittig-type reactions to form alkenes. The cyclobutyl ring itself is of high interest due to its strained nature, which can be exploited in further transformations. For instance, cyclobutyl aryl ketones can undergo Norrish-Yang cyclization upon UV irradiation to form bicyclo[1.1.1]pentan-2-ol derivatives, which are valuable scaffolds in drug design.[1][9]
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Ester Moiety: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides by reaction with amines, or reduced to a primary alcohol using strong reducing agents like LiAlH₄.
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Ortho-Relationship: The proximity of the ketone and ester groups can lead to unique intramolecular reactions. For example, under certain conditions, intramolecular aldol-type condensations or cyclizations could be envisioned. The electron-withdrawing nature of both groups deactivates the aromatic ring towards further electrophilic substitution.
Applications in Research and Drug Development
While specific applications for 2-carboethoxyphenyl cyclobutyl ketone are not yet widely documented, its structural motifs suggest significant potential, particularly in medicinal chemistry.
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Scaffold for Drug Discovery: Phenyl ketone derivatives are known to exhibit a wide range of pharmacological activities, including hepatoprotective and anti-inflammatory properties.[10] The incorporation of a cyclobutyl ring is a modern strategy to improve drug-like properties. Cyclobutanes are considered "bioisosteres" for phenyl rings or other linkers, offering a more three-dimensional structure that can enhance binding to biological targets and improve metabolic stability.[1]
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Building Block for Heterocycles: The dual functionality of this molecule makes it an excellent starting material for the synthesis of complex heterocyclic systems. The ketone and ester can be manipulated sequentially or in tandem to construct fused ring systems of potential pharmacological interest.
Logical Relationship of Structural Features to Application
Caption: Relationship between molecular features and potential applications.
Safety and Handling
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General Precautions: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]
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Hazards:
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]
-
Ingestion: Do not induce vomiting. Seek medical attention.
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-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
2-Carboethoxyphenyl cyclobutyl ketone represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through standard organic transformations like the Friedel-Crafts acylation. The combination of a reactive ketone, a modifiable ester, and a medicinally relevant cyclobutyl moiety makes it a highly attractive building block for the synthesis of novel compounds. For researchers in drug discovery, this molecule offers a scaffold that embodies the principles of "escaping flatland," providing access to new chemical space with potentially improved pharmacological profiles. Further investigation into the reactivity and biological activity of this compound and its derivatives is warranted and expected to yield valuable insights and applications.
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